Ortho- vs. Para-Benzoate Regioisomerism: Structural Divergence with Distinct H-Bonding Topology and Screening Fate
CAS 851944-12-2 features the methyl ester at the ortho position of the benzamide ring, whereas its closest commercially available regioisomer, methyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate (CAS 851945-46-5), carries the ester at the para position. The ortho substitution creates an intramolecular hydrogen bond between the amide NH and the ester carbonyl (N–H···O=C distance ~2.6–2.8 Å by DFT modeling on analogous scaffolds), which constrains the conformational ensemble and alters the presentation of the ester moiety to biological targets relative to the para isomer . In PubChem screening data, the ortho compound (CAS 851944-12-2) was tested in 111 assays, with distinct activity annotations in RGS4 activator screening, whereas no equivalent breadth of screening data or target engagement is reported for the para regioisomer . The two regioisomers have different CAS numbers (851944-12-2 vs. 851945-46-5), different InChIKeys, and are not interchangeable in any structure-based design campaign.
| Evidence Dimension | Regioisomeric attachment point of benzoate ester (ortho vs. para) and associated conformational/H-bonding difference |
|---|---|
| Target Compound Data | CAS 851944-12-2; ortho-COOCH₃; intramolecular NH···O=C hydrogen bond constrains geometry; tested in 111 PubChem bioassays |
| Comparator Or Baseline | Methyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate (CAS 851945-46-5); para-COOCH₃; no intramolecular H-bond; limited or absent PubChem screening data |
| Quantified Difference | Qualitative structural differentiation: ortho enables intramolecular H-bonding; distinct InChIKey; different CAS registry; para isomer lacks equivalent screening deposition |
| Conditions | Structural comparison based on 2D/3D molecular topology and PubChem assay submission records |
Why This Matters
Procurement of the incorrect regioisomer (para instead of ortho) guarantees a different conformational profile and invalidates any SAR hypothesis or screening hit follow-up based on CAS 851944-12-2.
